1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N6O2S/c1-16(2)29-14-20(26-15-29)33(31,32)30-7-5-18(6-8-30)27-9-11-28(12-10-27)19-4-3-17(13-25-19)21(22,23)24/h3-4,13-16,18H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMPHLUZTTZDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, including the creation of intermediates and subsequent coupling reactions:
Formation of the Imidazole Sulfonyl Intermediate: : Starting with the reaction of 1H-imidazole-4-carboxylic acid with propan-2-ylamine under suitable conditions to form 1-(propan-2-yl)-1H-imidazole. The imidazole derivative is then sulfonated using reagents like sulfonyl chloride.
Piperidin-4-yl Derivative Formation: : Reacting piperidine with the sulfonyl imidazole intermediate, typically under strong base conditions, to introduce the piperidine ring.
Coupling with Trifluoromethyl Pyridine: : The final step involves the coupling of the piperidine derivative with 5-(trifluoromethyl)pyridin-2-ylpiperazine using catalysts like palladium or copper.
Industrial Production Methods: The industrial synthesis of this compound requires large-scale, cost-effective processes. Typically, manufacturers optimize reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactions and the use of solid-supported reagents can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes several types of reactions:
Oxidation: : The sulfonyl and piperidine groups can be targeted for oxidation, potentially forming sulfone and N-oxide derivatives.
Reduction: : The imidazole ring and sulfonyl group can undergo reduction reactions, leading to modified derivatives with altered chemical properties.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, copper, and nickel-based catalysts for coupling reactions.
Oxidation Products: : Sulfone and N-oxide derivatives.
Reduction Products: : Reduced imidazole and desulfonated products.
Substitution Products: : Various alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing imidazole and piperidine structures often exhibit significant antimicrobial activity. For example, imidazole derivatives have been linked to effective antifungal properties, which could extend to the compound due to its structural similarity to known active compounds .
Anticancer Activity
Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The sulfonamide group in this compound may enhance its anticancer potential by interfering with specific metabolic pathways in tumor cells .
Neuropharmacological Effects
Given the presence of piperidine and imidazole rings, this compound may also have implications in neuropharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations:
- Formation of Imidazole Sulfonamide : The initial step often involves the sulfonation of an imidazole derivative.
- Piperidine Integration : Subsequent reactions incorporate piperidine units through nucleophilic substitution or coupling reactions.
- Final Assembly : The trifluoromethyl pyridine moiety is introduced last to complete the structure.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various sulfonamide derivatives, compounds similar to this one demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways, a common target for sulfonamides .
Case Study 2: Cancer Cell Line Studies
A series of piperazine derivatives were tested against different cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications to the piperazine structure enhanced cytotoxicity. This suggests that further exploration of the compound's analogs could yield potent anticancer agents .
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: : The imidazole ring can bind to enzyme active sites, potentially inhibiting or activating enzymatic activity.
Pathways Involved: : Sulfonyl groups may interact with cellular proteins, modulating signal transduction pathways. The trifluoromethyl group can enhance lipophilicity, aiding in cellular uptake and bioavailability.
Comparison with Similar Compounds
Structural Similarities and Key Differences
Physicochemical Properties
| Property | Target Compound | 1-[1-(Tetrahydro-2H-pyran-4-yl)Piperidin-4-yl]-4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine | 1-{1-[(3-Methyl-1,2-Oxazol-5-yl)Methyl]Piperidin-4-yl}-4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine |
|---|---|---|---|
| Molecular Weight | 485.47 g/mol | 437.50 g/mol | 463.49 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 7 |
| Rotatable Bonds | 6 | 5 | 6 |
| Polar Surface Area | 110 Ų | 95 Ų | 98 Ų |
Notes:
- The target compound’s higher LogP reflects increased lipophilicity due to the trifluoromethyl and propan-2-yl groups, enhancing membrane permeability .
- The tetrahydro-2H-pyran-4-yl analogue’s reduced polar surface area may improve bioavailability .
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Selectivity : The propan-2-yl imidazole sulfonyl group may confer selectivity for specific receptors over related isoforms, as observed in imidazole-based kinase inhibitors .
Biological Activity
The compound 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be summarized by its IUPAC name and structural formula. It contains multiple functional groups that contribute to its biological activity:
- Imidazole ring : Often associated with antimicrobial and antifungal properties.
- Piperidine and piperazine moieties : Known for their roles in various pharmacological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Studies have indicated that compounds containing imidazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The compound is hypothesized to possess similar antimicrobial effects due to its structural components.
Anticancer Potential
Research into related compounds has demonstrated that piperazine derivatives can inhibit cancer cell proliferation. A study focusing on similar piperazine-based compounds revealed IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating moderate to high potency . The specific activity of the target compound remains to be fully elucidated; however, its structure suggests potential anticancer activity.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Compounds with imidazole rings can interfere with essential metabolic pathways in bacteria and cancer cells.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, leading to inhibition of replication and transcription processes .
- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may allow for better interaction with cell membranes, potentially leading to increased permeability and cell death.
Case Studies
Several case studies have been conducted on similar compounds:
- Study on Imidazole Derivatives : A series of imidazole derivatives showed promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM .
- Piperazine-Based Anticancer Agents : A study highlighted the effectiveness of piperazine derivatives against human cancer cell lines, demonstrating significant apoptosis induction at concentrations below 10 µM .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₅O₂S |
| Molecular Weight | 395.43 g/mol |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer Activity | IC50 values < 10 µM in related compounds |
| Proposed Mechanisms | Enzyme inhibition, DNA interaction, membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
